molecular formula C17H23N3O3 B6543386 4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide CAS No. 1021206-91-6

4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide

Cat. No.: B6543386
CAS No.: 1021206-91-6
M. Wt: 317.4 g/mol
InChI Key: IQLIXOAVTKBOAG-UHFFFAOYSA-N
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Description

4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with butanamido and cyclopropylformamido groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting benzoic acid with an appropriate amine under acidic conditions to form benzamide.

    Introduction of the Butanamido Group: The butanamido group is introduced by reacting the benzamide with butanoyl chloride in the presence of a base such as pyridine.

    Cyclopropylformamido Group Addition: The final step involves the introduction of the cyclopropylformamido group. This can be achieved by reacting the intermediate compound with cyclopropylformamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-[2-(diethylamino)ethyl]benzamide: A compound with a similar benzamide core but different substituents.

    N-(2-cyclopropylformamidoethyl)benzamide: Another related compound with a cyclopropylformamido group.

Uniqueness

4-butanamido-N-[2-(cyclopropylformamido)ethyl]benzamide is unique due to the specific combination of butanamido and cyclopropylformamido groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(butanoylamino)-N-[2-(cyclopropanecarbonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-3-15(21)20-14-8-6-13(7-9-14)17(23)19-11-10-18-16(22)12-4-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLIXOAVTKBOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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